molecular formula C27H30O15 B1682212 Vicenin 2 CAS No. 23666-13-9

Vicenin 2

Cat. No.: B1682212
CAS No.: 23666-13-9
M. Wt: 594.5 g/mol
InChI Key: FIAAVMJLAGNUKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vicenin 2 is a naturally occurring flavonoid glycoside, specifically a bis-C-glucosyl flavonoid. It is categorized under the flavones subclass and is known for its distinctive C-glycosidic linkage. This compound is found in various plants, including Ocimum sanctum and Moringa oleifera, and has been studied for its diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Vicenin 2 involves bis-C-glycosylation of 1,3,5-trifluorobenzene followed by aromatic nucleophilic substitution to transform fluorine atoms into oxygen functions. This method yields this compound in excellent quantities .

Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Ocimum sanctum and Moringa oleifera. The leaves are dried, powdered, and extracted with solvents like methanol. The extract is then purified using techniques such as high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions: Vicenin 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Superoxide anion and hydroxyl radicals.

    Reduction: Involves biological mediators like nitric oxide.

    Substitution: Utilizes 1,3,5-trifluorobenzene and appropriate nucleophiles.

Major Products:

Mechanism of Action

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6,8-bis[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15/c28-6-12-17(32)21(36)23(38)26(41-12)15-19(34)14-10(31)5-11(8-1-3-9(30)4-2-8)40-25(14)16(20(15)35)27-24(39)22(37)18(33)13(7-29)42-27/h1-5,12-13,17-18,21-24,26-30,32-39H,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAAVMJLAGNUKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(C(=C(C(=C3O2)C4C(C(C(C(O4)CO)O)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O15
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Vicenin 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

23666-13-9
Record name Violantin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023666139
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vicenin 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

233 - 236 °C
Record name Vicenin 2
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030708
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
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Q & A

Q1: How does Vicenin-2 exert its anti-cancer effects?

A: Research suggests that Vicenin-2 exhibits anti-cancer activity through multiple mechanisms. In a study on hepatocellular carcinoma, Vicenin-2 treatment in rats led to increased expression of apoptotic proteins like Bax and caspase, while downregulating anti-apoptotic proteins Bcl-2 and Bcl-xL []. This suggests Vicenin-2 promotes apoptosis, a programmed cell death process, in cancer cells. Furthermore, in human colon cancer cells, Vicenin-2 inhibited the Wnt/β-catenin signaling pathway, a crucial pathway often dysregulated in cancer development and progression []. This inhibition further contributes to its anti-proliferative effects on cancer cells.

Q2: What are the anti-inflammatory effects of Vicenin-2 and how are they mediated?

A: Vicenin-2 exhibits anti-inflammatory activity by modulating various inflammatory pathways. Studies show it can inhibit high-glucose-induced vascular inflammation both in vitro and in vivo []. In human umbilical vein endothelial cells (HUVECs), Vicenin-2 suppressed the expression of cell adhesion molecules, reduced the production of pro-inflammatory cytokines TNF-α and IL-6, and inhibited the activation of NF-κB and ERK1/2 pathways, all of which are crucial players in inflammatory responses [, ]. Additionally, Vicenin-2 demonstrated the ability to inhibit secretory group IIA phospholipase A2 (sPLA2-IIA), an enzyme implicated in inflammatory diseases []. This inhibition was linked to the suppression of cytosolic phospholipase A2 (cPLA2) and ERK 1/2 activation, further supporting its anti-inflammatory potential.

Q3: Does Vicenin-2 possess antioxidant properties?

A: Yes, Vicenin-2 exhibits significant antioxidant activity. It protects human serum albumin (HSA) from oxidative damage induced by superoxide anion and hydroxyl radicals []. This protective effect is attributed to its ability to scavenge reactive oxygen species (ROS) [, ].

Q4: What is the molecular formula and weight of Vicenin-2?

A4: Vicenin-2 has a molecular formula of C27H30O15 and a molecular weight of 594.52 g/mol.

Q5: What spectroscopic techniques are useful for characterizing Vicenin-2?

A5: Various spectroscopic techniques can be employed to characterize Vicenin-2. These include:

  • Nuclear Magnetic Resonance (NMR): Provides detailed structural information on the molecule, including its connectivity and stereochemistry [, ].
  • Mass Spectrometry (MS): Allows for the determination of the molecular weight and fragmentation pattern, aiding in structural identification [, , , ].
  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Reveals information about the electronic transitions within the molecule, which can be helpful in identifying the presence of specific chromophores [].

Q6: What is known about the pharmacokinetic profile of Vicenin-2?

A: A pharmacokinetic study in rats, using a validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, revealed that Vicenin-2 has a slightly longer half-life compared to lychnopholic acid (another compound studied), but it is still considered relatively short []. The study also indicated that Vicenin-2 is rapidly distributed throughout the body and efficiently eliminated. Further research is needed to fully elucidate its absorption, distribution, metabolism, and excretion (ADME) profile in humans.

Q7: Do pathological conditions affect the pharmacokinetics of Vicenin-2?

A: Interestingly, research suggests that the pharmacokinetics of Vicenin-2 and other C-glycosylflavones may be altered in the presence of certain pathological conditions. A study using a rat model of urolithiasis observed significantly increased plasma levels of these compounds compared to normal rats []. This highlights the potential influence of disease states on the absorption and distribution of Vicenin-2.

Q8: What in vitro models have been used to study the biological activity of Vicenin-2?

A8: Several in vitro models have been employed to investigate the effects of Vicenin-2. These include:

  • Human cancer cell lines: Studies have used various cancer cell lines, such as HT-29 colon cancer cells [] and PC-3 prostate cancer cells [], to assess the anti-cancer potential of Vicenin-2.
  • Human umbilical vein endothelial cells (HUVECs): This model has been utilized to study the anti-inflammatory and anti-thrombotic effects of Vicenin-2, particularly in the context of vascular inflammation [, , ].
  • Murine macrophages: These cells are valuable for studying the impact of Vicenin-2 on inflammatory mediator production [].

Q9: What in vivo models have been used to study the biological activity of Vicenin-2?

A9: Various animal models have been used to evaluate the in vivo efficacy of Vicenin-2:

  • Diethylnitrosamine-induced liver carcinoma in rats: This model has been instrumental in demonstrating the hepatoprotective and anti-cancer effects of Vicenin-2 [].
  • Cecal ligation and puncture (CLP)-induced sepsis in mice: This model has been used to study the anti-inflammatory and renal protective effects of Vicenin-2 in a septic setting [].
  • Testosterone-induced prostatic hyperplasia (TPH) in rats: This model has been employed to investigate the potential of Vicenin-2 in treating benign prostatic hyperplasia [].
  • Nude mice xenograft models: These models, involving the transplantation of human cancer cells into immunocompromised mice, have been utilized to evaluate the in vivo anti-cancer activity of Vicenin-2, particularly in prostate cancer [].

Q10: Has Vicenin-2 been evaluated in clinical trials?

A10: At present, no published data on clinical trials involving Vicenin-2 is available. Further research, including well-designed clinical trials, is necessary to determine its safety and efficacy in humans.

Q11: What analytical techniques are commonly used to quantify Vicenin-2?

A11: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods is widely used for the quantification of Vicenin-2.

  • HPLC-PDA (Photodiode Array Detection): This technique provides both qualitative and quantitative information on Vicenin-2 in complex mixtures like plant extracts [, ].
  • HPLC-ESI-MS/MS (Electrospray Ionization-Tandem Mass Spectrometry): This highly sensitive and specific method allows for accurate quantification of Vicenin-2 even at low concentrations in biological matrices such as plasma [, , , ].

Q12: What are the key parameters considered during the validation of analytical methods for Vicenin-2?

A12: The validation of analytical methods, particularly for pharmaceutical analysis, is crucial to ensure the accuracy, precision, and reliability of the results. Key parameters considered during method validation for Vicenin-2 quantification include:

  • Linearity: Assessing the linear relationship between the concentration of Vicenin-2 and the analytical response [, ].
  • Precision: Evaluating the repeatability and reproducibility of the method [, , ].
  • Accuracy: Determining the closeness of the measured values to the true value [, , ].
  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Establishing the lowest concentrations of Vicenin-2 that can be detected and quantified, respectively, with acceptable accuracy and precision [, ].

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